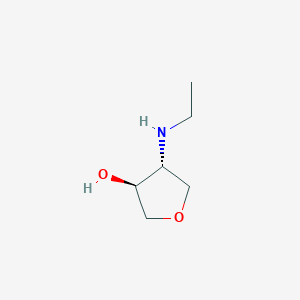

trans-4-(Ethylamino)tetrahydro-3-furanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photochemistry of α,β-Unsaturated γ-Lactones

Research by Ohga and Matsuo (1973) explored the photochemistry of α,β-unsaturated γ-lactones, highlighting photoisomerization and transformation processes. Their work provides a foundational understanding of the light-induced reactions that similar compounds, including trans-4-(Ethylamino)tetrahydro-3-furanol, might undergo, offering insights into potential applications in photochemical synthesis and isomerization studies (Ohga & Matsuo, 1973).

Synthesis of Lignan-related Tetrahydrofurans

Miles et al. (2004) conducted research on the stereoselective synthesis of lignan-related tetrahydrofurans. Their work demonstrates the utility of cyclic allylsiloxanes in producing tetrahydrofurans with controlled stereochemistry, a method that could be applicable to synthesizing compounds like trans-4-(Ethylamino)tetrahydro-3-furanol (Miles et al., 2004).

Polyamide Synthesis Incorporating Tetrahydropyran Rings

Okada and Hayakawa (1993) synthesized novel polyamides containing trans-2,5-linked tetrahydropyran rings, which could have implications for materials science and polymer research. This work suggests potential applications of trans-4-(Ethylamino)tetrahydro-3-furanol in the development of new polymeric materials with unique properties (Okada & Hayakawa, 1993).

Transformation of Azetidinones into Propan-1-ols

Mollet, D’hooghe, and de Kimpe (2011) explored the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This research highlights complex reaction pathways and could provide insights into synthetic routes for creating structurally related compounds to trans-4-(Ethylamino)tetrahydro-3-furanol (Mollet et al., 2011).

Synthesis and Inhibition Studies of Purine Nucleoside Phosphorylases

Yokomatsu et al. (1999) synthesized and evaluated 1,1-difluoro-2-(tetrahydro-3-furanyl)ethylphosphonic acids as inhibitors for purine nucleoside phosphorylases. Their findings contribute to the understanding of the biological activity of furanyl compounds and may guide research on the potential bioactive applications of trans-4-(Ethylamino)tetrahydro-3-furanol (Yokomatsu et al., 1999).

特性

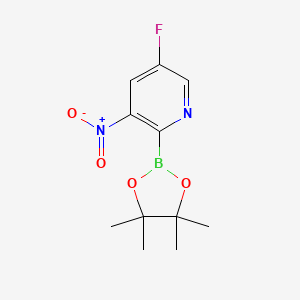

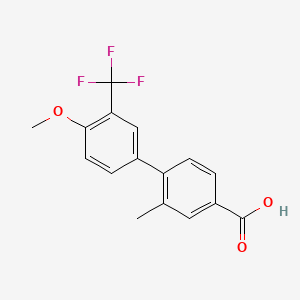

IUPAC Name |

(3R,4S)-4-(ethylamino)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTZZSCUXBQUET-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1COC[C@@H]1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Ethylamino)tetrahydro-3-furanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)